molecular formula C14H13N3O B092023 4-Methylbenzaldehyde isonicotinoyl hydrazone CAS No. 40205-21-8

4-Methylbenzaldehyde isonicotinoyl hydrazone

Cat. No. B092023
CAS RN: 40205-21-8
M. Wt: 239.27 g/mol
InChI Key: IOCMMFJXHNVXLH-MHWRWJLKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methylbenzaldehyde isonicotinoyl hydrazone (MBIH) is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. MBIH is a member of the hydrazone family of compounds, which are known for their ability to form complexes with metal ions. This property makes MBIH a promising candidate for various biomedical applications, including drug delivery and imaging.

Mechanism Of Action

The mechanism of action of 4-Methylbenzaldehyde isonicotinoyl hydrazone is not fully understood, but it is believed to involve the formation of complexes with metal ions that can then interact with cellular components. This interaction can lead to a range of biological effects, including apoptosis (programmed cell death) and inhibition of cell growth.

Biochemical And Physiological Effects

4-Methylbenzaldehyde isonicotinoyl hydrazone has been shown to have a range of biochemical and physiological effects, including the ability to induce apoptosis in cancer cells and inhibit angiogenesis (the formation of new blood vessels). These effects are thought to be mediated by the formation of complexes with metal ions, which can then interact with cellular components.

Advantages And Limitations For Lab Experiments

One of the major advantages of 4-Methylbenzaldehyde isonicotinoyl hydrazone is its ability to form stable complexes with metal ions, which can then be used for a range of biomedical applications. However, the synthesis of 4-Methylbenzaldehyde isonicotinoyl hydrazone can be challenging, and the compound can be difficult to purify. In addition, the use of metal-based drugs can be associated with toxicity and other side effects.

Future Directions

There are several potential future directions for research on 4-Methylbenzaldehyde isonicotinoyl hydrazone. One area of interest is in the development of metal-based drugs for the treatment of cancer and other diseases. Another potential application is in the development of imaging agents for use in diagnostic procedures. Finally, there is also interest in the use of 4-Methylbenzaldehyde isonicotinoyl hydrazone as a catalyst for organic reactions.
Conclusion:
In conclusion, 4-Methylbenzaldehyde isonicotinoyl hydrazone is a promising compound with a range of potential applications in biomedical research. Its ability to form stable complexes with metal ions makes it a valuable tool for drug development and imaging, and further research in this area is likely to yield important insights into the mechanism of action and potential therapeutic applications of this compound.

Synthesis Methods

The synthesis of 4-Methylbenzaldehyde isonicotinoyl hydrazone involves the reaction between 4-methylbenzaldehyde and isonicotinoyl hydrazine in the presence of a catalyst. The reaction is typically carried out in a solvent such as ethanol or methanol, and the product is purified using standard chromatographic techniques.

Scientific Research Applications

4-Methylbenzaldehyde isonicotinoyl hydrazone has been extensively studied for its potential applications in biomedical research. One of the most promising areas of research is in the development of metal-based drugs for cancer treatment. 4-Methylbenzaldehyde isonicotinoyl hydrazone has been shown to form stable complexes with metal ions such as copper and iron, which can then be used to selectively target cancer cells.

properties

CAS RN

40205-21-8

Product Name

4-Methylbenzaldehyde isonicotinoyl hydrazone

Molecular Formula

C14H13N3O

Molecular Weight

239.27 g/mol

IUPAC Name

N-[(E)-(4-methylphenyl)methylideneamino]pyridine-4-carboxamide

InChI

InChI=1S/C14H13N3O/c1-11-2-4-12(5-3-11)10-16-17-14(18)13-6-8-15-9-7-13/h2-10H,1H3,(H,17,18)/b16-10+

InChI Key

IOCMMFJXHNVXLH-MHWRWJLKSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=NC=C2

SMILES

CC1=CC=C(C=C1)C=NNC(=O)C2=CC=NC=C2

Canonical SMILES

CC1=CC=C(C=C1)C=NNC(=O)C2=CC=NC=C2

Other CAS RN

40205-21-8

solubility

23.3 [ug/mL]

Origin of Product

United States

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